![molecular formula C16H15NO5S3 B2482575 Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097883-28-6](/img/structure/B2482575.png)
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is related to a broader class of chemicals that include furan and thiophene derivatives. These compounds are known for their versatility in chemical reactions and potential for creating various bioactive molecules or materials with unique physical and chemical properties.
Synthesis Analysis
The synthesis of related furan and thiophene derivatives often involves routes from readily available materials, leading to various carboxylic acids and esters. For example, methyl furan-2-carboxylate can undergo bromination in the presence of aluminium chloride to yield dibromo-esters, demonstrating the reactivity of these compounds under specific conditions (Chadwick et al., 1973).
Molecular Structure Analysis
Structural analysis of similar compounds, such as substituted tetrahydroquinoline-3-carbonitriles, involves X-ray analysis to determine precise molecular configurations. This analytical method can confirm the complex arrangements and substituent positions around the core structures of these molecules (Dyachenko et al., 2015).
Chemical Reactions and Properties
Furan and thiophene derivatives are known for their participation in multi-component synthesis reactions, leading to highly functionalized molecules. These reactions often involve carbonyl chlorides, isocyanides, and dialkyl acetylenedicarboxylates, showcasing the diverse chemical reactivity of these compounds (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of furan and thiophene derivatives, such as their stability and melting points, are often studied through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses help in understanding the thermal stability and phase transitions of the compounds.
Chemical Properties Analysis
Electrochemical studies, such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS), provide insights into the electrochemical properties of furan and thiophene-based polymers. These studies can reveal the conductivity and potential applications of these compounds in electronic devices (Li et al., 2004).
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis Techniques
Research into the reactivity of methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids through competitive nitration reveals insights into the reactivity patterns of these heterocyclic compounds, which could be analogous to the compound of interest (Venter et al., 1978). Additionally, studies on the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride offer potential synthetic routes that might be applicable to similar structures (Chadwick et al., 1973).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity in novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, derived from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, indicate the pharmaceutical potential of furan and thiophene derivatives. This suggests that related compounds, including the one of interest, may also possess bioactive properties (Ravindra et al., 2008).
Material Science Applications
In the realm of materials science, phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in dye-sensitized solar cells. This research demonstrates the utility of furan and thiophene derivatives in enhancing the efficiency of solar energy conversion, hinting at the potential applications of similar compounds in renewable energy technologies (Kim et al., 2011).
Advanced Synthesis Methods
Explorations into the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, involving C-H bond cleavage and decarboxylation, reveal advanced synthetic strategies that could be applicable to the synthesis and functionalization of a wide range of thiophene and furan derivatives. Such methodologies are critical for developing new materials and bioactive molecules (Nakano et al., 2008).
Eigenschaften
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(6-9-24-15)25(19,20)17-10-11(12-4-2-7-22-12)13-5-3-8-23-13/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMCCKIUMDRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
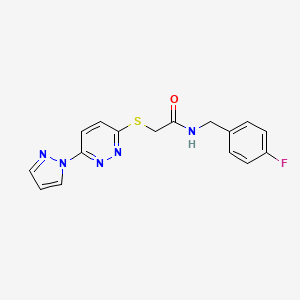
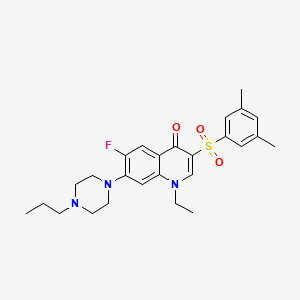
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
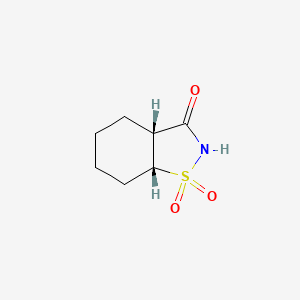
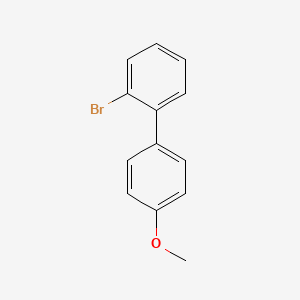
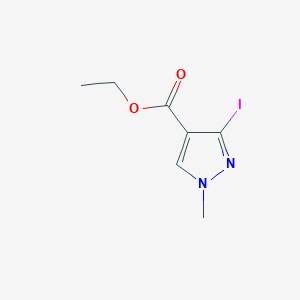

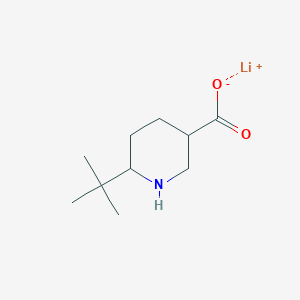
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)
![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)
